2,5-Pyrrolidinedicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPYPKBXRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330328 | |
| Record name | 2,5-pyrrolidinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72000-65-8 | |
| Record name | 2,5-pyrrolidinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis and Catalysis
2,5-Pyrrolidinedicarboxylic Acid as a Chiral Building Block
The C₂-symmetrical nature of 2,5-disubstituted pyrrolidines, such as this compound, makes them highly sought-after scaffolds in both metal- and organocatalysis, as well as in medicinal chemistry. nih.gov The defined stereochemistry at the 2 and 5 positions provides a rigid and predictable framework for the synthesis of complex molecular architectures.
Modular Synthesis of Complex Organic Molecules with Defined Chirality
The concept of modular synthesis, where complex molecules are assembled from simpler, pre-functionalized units, is a cornerstone of modern organic chemistry. nih.govrsc.org this compound is an exemplary chiral building block within this paradigm. nih.gov Its two carboxylic acid groups offer convenient handles for elaboration, allowing for the stepwise and controlled introduction of various functional groups and molecular fragments. This modular approach facilitates the creation of diverse libraries of compounds with specific, predetermined chirality, which is crucial for applications in drug discovery and materials science. nih.gov The rigid pyrrolidine (B122466) core effectively translates its stereochemical information to the newly formed parts of the molecule, ensuring high levels of stereocontrol throughout the synthetic sequence.
Incorporation into Peptides and Proteins for Specific Conformational Properties
The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. This compound, as a constrained di-amino acid analogue, can be integrated into peptide chains to induce specific conformational preferences. nih.gov The cyclic nature of the pyrrolidine ring restricts the torsional angles of the peptide backbone, leading to the formation of well-defined secondary structures such as β-turns and helices. This conformational control is of paramount importance in the design of peptidomimetics, which are compounds that mimic the structure and biological activity of natural peptides but often exhibit enhanced stability and oral bioavailability. nih.gov By strategically placing this compound units within a peptide sequence, researchers can engineer molecules with tailored shapes, enabling them to interact with biological targets with high specificity and affinity. rsc.org
Enantioselective Catalysis and Chiral Auxiliary Applications
The application of 2,5-disubstituted pyrrolidines extends beyond their role as mere structural components; they are also pivotal in the field of enantioselective catalysis. nih.gov Derivatives of this compound can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as the core of chiral organocatalysts.
Asymmetric Organocatalysis in Stereoselective Transformations
Asymmetric organocatalysis, a field that has seen explosive growth since the early 2000s, often relies on chiral pyrrolidine-based catalysts. nih.govresearchgate.netmdpi.comnih.gov These small organic molecules can effectively catalyze a wide range of chemical transformations in a highly enantioselective manner, avoiding the use of often toxic and expensive metal catalysts. nih.gov Derivatives of this compound have been successfully employed as organocatalysts in various stereoselective reactions. The pyrrolidine nitrogen can form an enamine or iminium ion intermediate with the substrate, while the carboxylic acid groups, or other functional groups introduced at these positions, can provide additional stereodirecting interactions through hydrogen bonding or steric hindrance. This dual activation mode is a key principle in many organocatalytic systems, leading to high levels of stereocontrol. beilstein-journals.org
Catalysis in Mannich and Aldol (B89426) Reactions
The Mannich and Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. masterorganicchemistry.com The development of catalytic, asymmetric versions of these reactions has been a major focus of research. Pyrrolidine-based organocatalysts, including those derived from this compound, have proven to be highly effective in this context. nih.govacs.orgnih.gov For instance, in the Mannich reaction, a pyrrolidine catalyst can activate a ketone or aldehyde donor to form an enamine, which then adds to an imine acceptor. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess. acs.orgnih.gov Similarly, in the Aldol reaction, these catalysts can facilitate the enantioselective addition of a ketone enolate to an aldehyde. nih.govnih.govdntb.gov.ua The efficiency and selectivity of these reactions can often be tuned by modifying the substituents on the pyrrolidine ring.
| Reaction | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| anti-Mannich Reaction | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | up to 99:1 | up to >99% | acs.org |
| anti-Mannich Reaction | (R)-3-pyrrolidinecarboxylic acid | up to >99:1 | up to 99% | acs.orgnih.gov |
| Aldol Reaction | Proline tetrazole derivative | - | - | nih.govdntb.gov.ua |
| Michael Addition | 5-pyrrolidin-2-yltetrazole | - | - | researchgate.net |
Application in Asymmetric Aza Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings, which are common motifs in natural products and pharmaceuticals. rsc.org The development of asymmetric variants of this reaction is of great interest. Chiral 2-pyrrolidinecarboxylic acid derivatives have been utilized as organocatalysts in the direct asymmetric aza-Diels-Alder reaction. researchgate.net For example, a chiral ionic liquid based on 2-pyrrolidinecarboxylic acid has been shown to effectively catalyze the reaction between cyclic α,β-unsaturated ketones and imines, affording the corresponding cycloadducts in high yields with excellent diastereoselectivities and enantioselectivities. researchgate.net The catalytic system could also be recycled and reused multiple times without a significant loss of activity, highlighting the practical advantages of this approach. researchgate.net
| Reaction | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Aza Diels-Alder | Chiral 2-pyrrolidinecarboxylic acid ionic liquid | up to 93% | >99/1 | >99% | researchgate.net |
This compound and its derivatives have firmly established themselves as indispensable tools in the arsenal (B13267) of the modern organic chemist. Their utility as chiral building blocks enables the modular and stereocontrolled synthesis of complex molecules, while their application in enantioselective catalysis provides access to a wide range of stereochemically defined products through efficient and environmentally benign methods. The continued exploration of the chemistry of this compound is poised to lead to the development of new and innovative synthetic strategies for the creation of novel medicines, materials, and other valuable chemical entities.
Coordination Chemistry and Metal-Ligand Complexes
Ligand Properties in Transition Metal Complexation
There is a notable absence of published studies detailing the coordination of this compound with various transition metals. Consequently, information regarding its typical coordination modes (e.g., bidentate, tridentate, bridging), the stereochemistry of the resulting metal complexes, and the electronic effects of the pyrrolidine ring on the metallic center is not available. Research on analogous dicarboxylic acids suggests that the carboxylate groups would be the primary binding sites, potentially leading to the formation of monomeric, oligomeric, or polymeric structures depending on the metal ion and reaction conditions. The chirality of the ligand (cis- or trans-isomers) would be expected to play a crucial role in the geometry of the resulting complexes, but specific examples and structural data for this compound are not found in the literature.
Formation of Lanthanide Coordination Polymers
The synthesis and structural characterization of coordination polymers formed between this compound and lanthanide ions have not been described in detail in scientific journals. While related aromatic dicarboxylic acids are well-known linkers for creating lanthanide-based metal-organic frameworks (MOFs) with interesting luminescent or magnetic properties, similar research involving the saturated, chiral pyrrolidine backbone of this compound is not apparent. The flexibility and chirality of this ligand could theoretically lead to novel network topologies and properties, but experimental evidence and detailed research findings are currently lacking.
Catalytic Enhancements through Metal Complexation
The potential for catalytic enhancement through the complexation of this compound with metal ions remains an unexplored area of research. While many chiral pyrrolidine derivatives are known to be effective organocatalysts, and metal complexes of other dicarboxylic acids are used in various catalytic transformations, there are no specific studies demonstrating the catalytic activity of metal complexes derived from this compound. Research into how the coordination of this ligand to a metal center might influence the catalytic activity for specific organic reactions, such as asymmetric synthesis, has not been published. Therefore, no data tables with research findings on this topic can be provided.
Biological and Biochemical Research Applications of 2,5 Pyrrolidinedicarboxylic Acid and Its Derivatives
Investigation of Roles in Biological Systems and Metabolic Pathways
Interactions with Enzymatic Systems and Specific Molecular Targets
2,5-Pyrrolidinedicarboxylic acid and its analogs interact with various enzymatic systems and molecular targets, demonstrating their significance in biochemical research. A notable interaction is with glutamate (B1630785) transporters and receptors. For instance, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a related compound, has been shown to reverse plasma membrane glutamate transporters, leading to an increase in extracellular glutamate levels. nih.gov This elevation in glutamate can subsequently stimulate postsynaptic glutamate receptors. nih.gov Research indicates that this process is dependent on calcium and sodium-channel activation, highlighting a complex feedback loop within the basal ganglia where initial glutamate release triggers further release from corticostriatal and thalamostriatal afferents. nih.gov
Derivatives of pyrrolidine-2,5-dione have been identified as ligands for neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov This interaction is a plausible mechanism for their observed anticonvulsant activities. nih.gov Furthermore, specific derivatives have shown inhibitory effects on enzymes like D-dopachrome tautomerase (D-DT). nih.gov For example, 2,5-pyridinedicarboxylic acid is a highly selective inhibitor of D-DT, effectively blocking its activation of the cell surface receptor CD74. nih.gov This selectivity is attributed to previously unrecognized differences between the active sites of D-DT and the related macrophage migration inhibitory factor (MIF). nih.gov
The table below summarizes the interactions of this compound and its derivatives with various molecular targets.
| Compound/Derivative | Molecular Target | Observed Effect |
| L-trans-pyrrolidine-2,4-dicarboxylic acid | Plasma membrane glutamate transporters | Reversal of transporters, leading to increased extracellular glutamate. nih.gov |
| Pyrrolidine-2,5-dione derivatives | Neuronal voltage-sensitive sodium channels | Inhibition, contributing to anticonvulsant activity. nih.govmdpi.com |
| Pyrrolidine-2,5-dione derivatives | L-type calcium channels | Inhibition, contributing to anticonvulsant activity. nih.govmdpi.com |
| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase (D-DT) | Selective inhibition, blocking activation of CD74. nih.gov |
Role as a Precursor in the Biosynthesis of Biologically Active Compounds
This compound serves as a crucial precursor in the biosynthesis of various biologically active compounds. One of the most significant roles is in the formation of pyrrolidone carboxylic acid (PCA) from glutamic acid. nih.gov Studies in mouse epidermis have shown that the incorporation of glutamic acid into PCA involves protein synthesis, rather than a direct conversion. nih.gov This process leads to the accumulation of PCA in the stratum corneum. nih.gov
The pyrrolidine (B122466) ring structure is a common scaffold in numerous natural products and pharmaceuticals. nih.gov For example, the pyrrolidine moiety is present in drugs like Telaprevir, an antiviral agent, and Ramipril, an ACE inhibitor. nih.gov While not directly synthesized from this compound in all commercial productions, the natural biosynthetic pathways of many pyrrolidine-containing secondary metabolites hint at precursors with a similar cyclic amino acid structure. nih.gov The synthesis of complex molecules often involves intermediates that can be conceptually traced back to simpler building blocks like this compound. The versatility of the pyrrolidine scaffold allows for the synthesis of a wide range of compounds with diverse biological activities. organic-chemistry.org
The following table outlines some biologically active compounds that contain the pyrrolidine ring, for which this compound can be considered a conceptual or direct precursor in biosynthetic pathways.
| Biologically Active Compound | Class | Biosynthetic Implication |
| Pyrrolidone Carboxylic Acid (PCA) | Humectant | Formed from glutamic acid, involving protein synthesis. nih.gov |
| Telaprevir | Antiviral | Contains a pyrrolidine moiety. nih.gov |
| Ramipril | ACE Inhibitor | Contains a pyrrolidine moiety. nih.gov |
Mechanisms of Enzyme Activity Modulation
This compound and its derivatives modulate enzyme activity through several mechanisms, primarily competitive and non-competitive inhibition. As analogs of glutamate, many pyrrolidine dicarboxylic acids can act as competitive antagonists at glutamate receptors. nih.gov This is exemplified by the action of L-trans-PDC, which, by increasing extracellular glutamate, indirectly leads to the activation and subsequent modulation of glutamate receptor activity. nih.gov
In the case of D-dopachrome tautomerase, 2,5-pyridinedicarboxylic acid acts as a direct inhibitor. nih.gov Crystallographic studies have revealed that it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its catalytic activity. nih.gov This binding is highly specific, leading to a significant selectivity for D-DT over the structurally similar MIF. nih.gov
Another mechanism of enzyme modulation is observed with 5-carboxyvanillate decarboxylase, where a substrate analog, 5-nitrovanillate, induces a significant distortion of its nitro-substituent upon binding to the enzyme's active site. nih.gov This distortion is a key part of the catalytic mechanism, and compounds that can mimic this binding but cannot be turned over act as inhibitors. nih.gov The regulation of enzyme activity can also be complex, involving allosteric regulation and post-translational modifications, as seen with phosphoenolpyruvate (B93156) carboxykinases. nih.gov
The table below details the mechanisms of enzyme activity modulation by this compound and related compounds.
| Modulator | Enzyme/Receptor | Mechanism of Modulation |
| L-trans-pyrrolidine-2,4-dicarboxylic acid | Glutamate Receptors | Indirect activation via increased extracellular glutamate. nih.gov |
| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase (D-DT) | Direct competitive inhibition by binding to the active site. nih.gov |
| 5-Nitrovanillate (analog) | 5-Carboxyvanillate decarboxylase | Induces substrate distortion upon binding, acting as an inhibitor. nih.gov |
Derivatives in Medicinal Chemistry and Therapeutic Development
Exploration of Therapeutic Potential in Various Disease Models
Derivatives of this compound have been extensively explored for their therapeutic potential in a range of disease models, particularly in the fields of neurology and oncology. The pyrrolidine-2,5-dione scaffold is a key structural feature in many compounds with potent anticonvulsant properties. nih.gov These derivatives have shown broad-spectrum activity in animal models of seizures, including the maximal electroshock (MES) test and the 6 Hz seizure model. nih.govmdpi.com Some hybrid compounds incorporating this scaffold have demonstrated more potent and wider anticonvulsant efficacy than established antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. nih.gov
Beyond epilepsy, these derivatives have also shown promise in models of neuropathic pain and inflammation. nih.govmdpi.com For instance, certain amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid exhibited significant antinociceptive effects in the formalin test and the oxaliplatin-induced neuropathic pain model. nih.gov The therapeutic potential of pyrrolidine-containing compounds extends to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where targeting enzymes such as caspases and Tau kinases is a key strategy. nih.govnih.gov Sphingolipid metabolism, which involves pyrrolidine-like structures, is also implicated in the pathogenesis of these disorders. mdpi.com
In oncology, 5-oxopyrrolidine derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Certain derivatives bearing azole and hydrazone moieties have demonstrated potent activity against A549 lung cancer cells. nih.gov The pyrrolidine ring is also a component of approved anticancer drugs like Sunitinib, a tyrosine kinase inhibitor. nih.gov
The following table summarizes the therapeutic potential of this compound derivatives in various disease models.
| Derivative Class | Disease Model | Observed Therapeutic Effect |
| Pyrrolidine-2,5-dione derivatives | Epilepsy (MES, 6 Hz seizure models) | Potent anticonvulsant activity. nih.govmdpi.com |
| Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid | Neuropathic Pain (formalin, oxaliplatin (B1677828) models) | Significant antinociceptive and antiallodynic effects. nih.gov |
| 5-Oxopyrrolidine derivatives with azole/hydrazone moieties | Lung Cancer (A549 cells) | Potent anticancer activity. nih.gov |
| Pyrrolidine-containing compounds | Neurodegenerative Diseases | Potential to modulate key enzymes and pathways. nih.govnih.gov |
Design and Synthesis of Novel Pharmacological Agents
The design and synthesis of novel pharmacological agents based on the this compound scaffold is an active area of research. The versatility of the pyrrolidine ring allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. organic-chemistry.org A common strategy is molecular hybridization, where the pyrrolidine-2,5-dione core is combined with structural fragments of known drugs to create new chemical entities with enhanced or novel activities. mdpi.comnih.gov
For example, a series of hybrid compounds were designed by merging the pyrrolidine-2,5-dione structure with fragments of antiepileptic drugs, resulting in molecules with a broad spectrum of anticonvulsant activity. nih.gov The synthesis of these compounds often involves coupling reactions to introduce various substituents at the N-1 and C-3 positions of the pyrrolidine ring. mdpi.commdpi.com The choice of substituents is guided by structure-activity relationship (SAR) studies, which have shown that factors like the type of linker and the nature of the terminal amine group can significantly influence biological activity. mdpi.com
Fragment-based drug design (FBDD) is another powerful approach used to develop novel inhibitors targeting specific enzymes. nih.gov This method involves screening a library of small molecular fragments to identify those that bind to the target, which are then elaborated or linked together to create more potent lead compounds. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various chemical routes, including N-heterocyclization of primary amines with diols and copper-catalyzed intramolecular amination of C-H bonds. organic-chemistry.org
The table below provides an overview of strategies for the design and synthesis of novel pharmacological agents based on the this compound scaffold.
| Design Strategy | Synthetic Approach | Example Application |
| Molecular Hybridization | Coupling reactions to combine pharmacophores. | Development of broad-spectrum anticonvulsants. mdpi.comnih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents and linkers. | Optimization of anticonvulsant and antinociceptive activity. mdpi.com |
| Fragment-Based Drug Design (FBDD) | Screening and elaboration of small molecular fragments. | Discovery of novel enzyme inhibitors. nih.gov |
| Novel Synthetic Routes | N-heterocyclization, C-H amination. | Efficient construction of the pyrrolidine ring. organic-chemistry.org |
Potential for Advanced Drug Delivery Systems
The unique structural characteristics of this compound (2,5-PDA) and its related compounds, such as pyrrolidine-2,5-diones, make them promising scaffolds for the development of sophisticated drug delivery systems. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a non-planar, sp3-hybridized structure that allows for extensive three-dimensional exploration of pharmacophore space. This inherent stereochemistry is a key attribute for designing molecules with specific biological targets.
Derivatives of 2,5-PDA have been investigated for their ability to form stable complexes with metal ions, which can be exploited for targeted drug delivery. These metal complexes, particularly with lanthanides and transition metals, may offer enhanced stability and biocompatibility, crucial for therapeutic applications. The two carboxylic acid groups of 2,5-PDA can act as bidentate ligands, facilitating the formation of these coordination polymers. Such systems have potential applications in creating luminescent devices and as catalysts.
Furthermore, the pyrrolidine-2,5-dione scaffold has been a subject of extensive research in drug discovery. By modifying the substituents at various positions on the pyrrolidine ring, researchers can fine-tune the pharmacological properties of these compounds. For instance, studies on 1,3-disubstituted pyrrolidine-2,5-diones have demonstrated their potential as anticonvulsant agents. Structure-activity relationship (SAR) analyses have shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences the anticonvulsant activity. nih.gov Similarly, derivatives of pyrrolidine-2,5-diones have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key target in autoimmune diseases. nih.gov These findings underscore the versatility of the pyrrolidine scaffold in creating novel therapeutic agents, which is a foundational aspect of developing advanced drug delivery platforms.
Biomarker Potential and Insights into Biochemical Pathways
Beyond its synthetic applications, this compound and its metabolic precursors and derivatives have emerged as important molecules for understanding and diagnosing certain metabolic disorders.
Notably, derivatives of Δ-1-pyrroline-5-carboxylate (P5C), a key intermediate in proline metabolism, serve as crucial biomarkers for Hyperprolinemia Type II (HPII). sdu.dkresearchgate.net HPII is an inborn error of metabolism resulting from a deficiency in the enzyme P5C dehydrogenase. This deficiency leads to an accumulation of P5C. The elevated levels of P5C result in its spontaneous reaction with other endogenous molecules, such as malonic acid and acetoacetic acid, forming distinct biomarkers. sdu.dkresearchgate.net The identification of these specific adducts in patient plasma allows for a clear differentiation between HPII and Hyperprolinemia Type I (HPI), which is caused by a different enzyme deficiency. sdu.dkresearchgate.net This discovery provides significant insights into the pathophysiology of HPII, highlighting the aberrant reactivity of P5C when its normal metabolic pathway is blocked. researchgate.net
The table below summarizes the key biomarkers identified for Hyperprolinemia Type II.
| Biomarker | Precursors | Significance |
| (2S,5R)-5-(2-oxopropyl)pyrrolidine-2-carboxylic acid (2-OPC) | P5C and acetoacetic acid | Differentiates HPII from other causes of hyperprolinemia. sdu.dk |
| Carboxypyrrolidine-proline conjugate (CPC) | P5C and malonic acid | A specific indicator of P5C accumulation in HPII. sdu.dk |
Furthermore, a related compound, pyrrolid-2-one-5-carboxylic acid (also known as pyroglutamic acid), plays a role in protein structure. It can be formed at the N-terminus of immunoglobulin G (IgG) heavy chains through the enzymatic cyclization of the N-terminal glutamine residue. nih.gov This post-translational modification occurs within the cell and is a feature of the completed IgG molecule. nih.gov
Applications in Materials Science and Engineering
Development of Novel Materials with Tailored Characteristics
The rigid, chiral structure of the pyrrolidine (B122466) ring makes its dicarboxylic acid derivatives valuable monomers for creating new polymers with specific, tailored characteristics. An area of notable development is in the synthesis of advanced thermosetting resins.
Researchers have evaluated itaconic acid-based (bis)pyrrolidone dicarboxylic acid monomers for their use in 2-oxazoline resins. maastrichtuniversity.nl In these systems, the dicarboxylic acids are responsible for the cross-linking of the resin. The density of this cross-linking, which dictates the material's final properties, can be controlled by the amount of bis(2-oxazoline) monomer used. maastrichtuniversity.nl The performance of these pyrrolidone-based monomers is a subject of ongoing study, exploring their effect on the curing process and the thermal behavior of the resulting thermoset materials. maastrichtuniversity.nl This approach opens avenues for developing new thermosets where the inherent structure of the pyrrolidone building block can be leveraged to fine-tune the mechanical and thermal properties of the final material.
Role in Metal-Organic Frameworks (MOFs) for Gas Storage and Separation
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage and separation. The incorporation of chiral ligands derived from 2,5-pyrrolidinedicarboxylic acid, such as L-proline, has been a key strategy in the development of chiral MOFs (CMOFs). frontiersin.orgrsc.org These materials are of great interest due to their potential for enantioselective separations and catalysis.
The synthesis of CMOFs can be achieved by using chiral building blocks from the outset. Proline and its derivatives are considered excellent and versatile organocatalysts for various asymmetric reactions, and their encapsulation into porous materials like MOFs can create novel heterogeneous catalysts. rsc.orgresearchgate.net This strategy not only immobilizes the catalyst, simplifying recovery and purification, but also provides a platform to study catalytic processes that mimic biological systems. rsc.orgresearchgate.net
While the primary application focus for these chiral pyrrolidine-based MOFs has been in asymmetric catalysis, their porous nature is fundamental to their function and is a prerequisite for applications in gas storage and separation. researchgate.netresearchgate.net The development of permanent microporosity in CMOFs is a critical achievement, enabling them to adsorb gas molecules. frontiersin.org For instance, a chiral MOF synthesized using a thiophene-2,5-dicarboxylic acid ligand exhibited permanent microporosity, a feature essential for gas storage applications. frontiersin.org The principles used in creating these porous structures can be applied to pyrrolidine-based systems to design MOFs specifically for storing gases like hydrogen or for separating gas mixtures such as CO2/N2 or CO2/CH4. mdpi.comresearchgate.net The precise tuning of the pore size and surface chemistry, achievable by selecting specific pyrrolidine derivatives and metal ions, is key to optimizing these materials for selective gas adsorption.
| MOF Characteristic | Role of Pyrrolidine Ligand | Potential Application |
| Chirality | Introduces enantioselectivity through chiral building blocks like proline. frontiersin.orgrsc.org | Enantioselective separation and catalysis. researchgate.net |
| Porosity | Forms the framework's porous structure necessary for guest molecule inclusion. frontiersin.orgresearchgate.net | Gas storage (e.g., H2, CH4) and separation. mdpi.commdpi.com |
| Functionality | The -NH group of the pyrrolidine ring can act as a functional site. researchgate.net | Enhanced catalytic activity and selective binding. researchgate.net |
Synthesis of Coordination Polymers with Advanced Functional Properties
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The use of this compound as a ligand allows for the creation of coordination polymers with unique structural motifs and advanced properties.
One notable area of research involves the use of this compound (2,5-PDCA) in the preparation of three-dimensional coordination polymers with lanthanide ions. These materials are investigated for their potential applications as luminescent devices and as catalysts in organic reactions. The specific coordination of the lanthanide ions with the carboxylate and nitrogen functionalities of the 2,5-PDCA ligand dictates the structure and, consequently, the luminescent and catalytic properties of the resulting polymer.
Furthermore, the broader family of pyrrolidine-functionalized ligands is instrumental in synthesizing frameworks that mimic the active sites of enzymes, providing unique opportunities for heterogeneous catalysis. researchgate.net The development of chiral polymeric materials using these ligands can lead to efficient acid-base bifunctional catalysts that exhibit high stability and enantioselectivity. researchgate.net The ability to rationally design and tune the framework by selecting different metal ions and modifying the pyrrolidine ligand allows for the creation of coordination polymers with targeted functional properties for advanced applications. rsc.orgresearchgate.net
| Polymer Type | Ligand | Metal Ion | Key Property / Application |
| 3D Coordination Polymer | This compound (2,5-PDCA) | Lanthanide ions | Luminescence, Catalysis |
| Chiral Polymeric Material | Chiral Pyrrolidine Derivatives | Various Transition Metals | Heterogeneous bifunctional catalysis, High enantioselectivity researchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the structural and functional characteristics of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of dicarboxylic acids, FTIR spectra are characterized by specific absorption bands. For carboxylic acids in general, a very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding between the carboxylic acid moieties. orgchemboulder.com The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by factors such as dimerization and saturation. orgchemboulder.com Additionally, the C–O stretch and O–H bend are expected in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.com For derivatives like pyrrolidine-2,5-dione, the disappearance of the broad O-H band and the appearance of bands corresponding to the lactam carbonyl group confirm the reaction. researchgate.net In studies of coordination polymers involving dicarboxylic acids, FTIR is used to confirm the presence of the ligand and other components in the final structure. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Carboxylic Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| O–H | Stretch | 3300-2500 | Strong, Broad |
| C=O | Stretch | 1760-1690 | Strong, Intense |
| C–O | Stretch | 1320-1210 | Medium |
| O–H | Bend | 1440-1395 and 950-910 | Medium |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is useful for studying the vibrational modes of the pyrrolidine ring and the carboxylic acid groups. In studies of similar molecules like 2,5-dicarboxy-1-methylpyridinium inner salt, the Raman spectrum lacks the broad absorption seen in the FTIR, which is attributed to the strong hydrogen bond vibrations. nih.gov The technique is also employed to study the effects of pH on carboxylic acids by observing the shifts in band intensities corresponding to the protonated and deprotonated forms. researchgate.net This allows for the determination of pKa values. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with Raman spectroscopy to assign the observed vibrational bands. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of organic molecules in solution. researchgate.netweebly.com Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. slideshare.net For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the pyrrolidine ring and the carboxylic acid groups. The chemical shift values are indicative of the electronic environment of the nuclei. slideshare.net ¹³C NMR provides information on the carbon skeleton. In studies of related compounds, NMR data has been crucial for confirming the successful synthesis of derivatives. researchgate.net Advanced 2D NMR techniques can further elucidate the connectivity between atoms. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For compounds like this compound, single-crystal XRD can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov Powder XRD is often used to confirm the phase purity of a synthesized crystalline material. researchgate.netmdpi.com Studies on similar dicarboxylic acids and their coordination polymers have utilized XRD to reveal layered or three-dimensional framework structures, highlighting how the molecules pack in the solid state. researchgate.netresearchgate.net For instance, in a related dihydrate, the structure was found to be composed of molecular layers held together by a network of hydrogen bonds. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. libretexts.org For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org In the context of analyzing compounds in biological fluids, gas chromatography coupled with mass spectrometry (GC-MS) is a common method. nih.gov The fragmentation of dicarboxylic acids can be complex, and studies using techniques like GC-EI-MS/MS help to identify the positions of bond cleavages. nih.gov
Table 2: Common Mass Spectrometry Fragmentation Patterns for Carboxylic Acids
| Neutral Loss | Mass Lost (Da) | Corresponding Fragment |
| Hydroxyl Radical (•OH) | 17 | [M-17]⁺ |
| Carboxyl Radical (•COOH) | 45 | [M-45]⁺ |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for understanding the properties and behavior of molecules at an atomic level. nih.gov These methods complement experimental data and can provide insights that are difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It has been successfully applied to predict the geometries, vibrational frequencies, and NMR chemical shifts of molecules related to this compound. nih.govresearchgate.net For instance, DFT calculations can be used to model the monomer, dimer, and even trimer forms of a dicarboxylic acid to understand the effects of hydrogen bonding on its structure and spectra. nih.gov Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. nih.govresearchgate.net These computational approaches are also valuable in predicting the reactivity and potential biological activity of the compound and its derivatives. nih.gov
Advanced Characterization and Computational Studies
Computational Studies
Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For 2,5-Pyrrolidinedicarboxylic acid, these methods offer insights into its electronic structure, reactivity, conformational flexibility, and potential as a scaffold for drug design.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate various molecular and electronic properties that help in understanding and predicting the reactivity of a compound. researchgate.netelectrochemsci.org By analyzing parameters derived from DFT calculations, researchers can identify the most reactive sites within a molecule and predict its behavior in chemical reactions and interactions. nih.govmdpi.com
Studies on related heterocyclic dicarboxylic acids, such as pyridine (B92270) dicarboxylic acids, provide a framework for understanding the potential reactivity of the pyrrolidine (B122466) scaffold. researchgate.netelectrochemsci.org In a comparative DFT study of pyridine dicarboxylic acid isomers, key quantum chemical parameters were calculated to assess their properties. researchgate.netelectrochemsci.org These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and softness (σ). researchgate.netelectrochemsci.org
The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. A smaller energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity. electrochemsci.org These descriptors are crucial for predicting how a molecule will interact with other chemical species, such as a biological target. nih.govnih.gov
Table 1: Quantum Chemical Reactivity Descriptors for Pyridine Dicarboxylic Acid Isomers (Illustrative) This table presents data for pyridine dicarboxylic acids as an illustrative example of DFT analysis. Similar calculations would elucidate the specific reactive properties of this compound.
| Parameter | 2,3-Pyridine dicarboxylic acid | 2,4-Pyridine dicarboxylic acid | 2,5-Pyridine dicarboxylic acid | 2,6-Pyridine dicarboxylic acid |
| EHOMO (eV) | -7.532 | -7.581 | -7.491 | -7.632 |
| ELUMO (eV) | -2.513 | -2.389 | -2.311 | -2.399 |
| Energy Gap (ΔE) (eV) | 5.019 | 5.192 | 5.180 | 5.233 |
| Electronegativity (χ) (eV) | 5.022 | 4.985 | 4.901 | 5.015 |
| Global Hardness (η) (eV) | 2.509 | 2.596 | 2.590 | 2.616 |
| Global Softness (σ) (eV-1) | 0.398 | 0.385 | 0.386 | 0.382 |
| Data sourced from a study on pyridine dicarboxylic acids. researchgate.netelectrochemsci.org |
Molecular Mechanics (MM) is a computational method that uses classical physics to model the behavior of molecules. nih.gov It is particularly useful for studying large biological systems and analyzing the conformational flexibility of ligands and their binding to macromolecules like proteins. nih.govnih.gov Molecular dynamics (MD) simulations, a key technique based on molecular mechanics, can track the movements of atoms over time, revealing how a molecule like this compound explores different shapes (conformations) and how it interacts with a binding site. nih.govresearchgate.net
The process involves using a "force field," which is a set of parameters that define the potential energy of the system. nih.gov Widely used force fields include AMBER, CHARMM, and OPLS. nih.gov These simulations can provide detailed insights into:
Conformational Landscape: Identifying the most stable low-energy conformations of this compound in different environments (e.g., in water or a protein's binding pocket).
Binding Poses: Predicting how the molecule fits into a target's binding site and identifying the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.
Flexibility and Dynamics: Understanding how the protein and ligand structures change and adapt to each other upon binding. nih.gov
Table 2: Typical Analyses in Molecular Dynamics Simulations for Ligand Binding
| Analysis Type | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulation and conformational changes. | Assesses the stability of the ligand within the binding site over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the protein and ligand. | Reveals which parts of the pyrrolidine ring or its substituents are rigid or flexible. |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and the target. | Identifies critical hydrogen bonds formed by the carboxylic acid groups, crucial for binding affinity. |
| Binding Free Energy Calculation | Estimates the strength of the interaction between the ligand and the protein. | Quantifies the binding affinity to predict potency. |
By simulating the behavior of this compound within a specific biological target, researchers can gain a dynamic understanding of the binding process that complements static experimental structures. nih.govresearchgate.net
Computational tools are integral to modern drug discovery for designing and optimizing lead compounds. nih.govresearchgate.net Starting with a core scaffold like this compound, these methods can guide the modification of its structure to enhance desired properties such as binding affinity and selectivity. mdpi.combeilstein-journals.org This process is often referred to as computer-aided drug design (CADD). beilstein-journals.org
Ligand-based drug design (LBDD) methods are used when the structure of the target is unknown, relying on the properties of known active molecules. nih.govbeilstein-journals.org Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available. beilstein-journals.org
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for derivatives of this compound could predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates.
Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for biological activity. A pharmacophore model derived from this compound could be used to screen large chemical databases for new and structurally diverse molecules with the potential for similar activity. nih.gov
Virtual Screening and Molecular Docking: This SBDD technique involves computationally docking large libraries of molecules into the binding site of a target protein to predict their binding affinity and orientation. beilstein-journals.org This allows for the rapid identification of potential hits from millions of compounds. researchgate.net
Table 3: Overview of Computational Ligand Optimization Techniques
| Technique | Description | Application to this compound |
| QSAR | Correlates chemical properties with biological activity to create a predictive model. nih.gov | Predict the potency of novel derivatives by modifying substituents on the pyrrolidine ring. |
| Pharmacophore Modeling | Defines the essential spatial arrangement of chemical features for activity. nih.gov | Identify other chemical scaffolds that could mimic its binding mode. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. beilstein-journals.org | Screen for derivatives with improved binding scores and interactions. |
| Free Energy Perturbation (FEP) | A rigorous method to calculate the relative binding affinities of two similar ligands. | Accurately predict how small chemical changes to the scaffold affect binding affinity. |
These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving significant time and resources. nih.gov
Future Research Directions and Emerging Trends
Discovery and Development of New Therapeutic Agents
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and 2,5-pyrrolidinedicarboxylic acid (2,5-PDA) derivatives are at the forefront of discovering new therapeutic agents. nih.gov Research has highlighted their potential in treating a range of diseases, from infections to cancer.
Recent studies have demonstrated the notable antimicrobial properties of 2,5-PDA derivatives. Certain derivatives have shown significant activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, and in some instances, have outperformed traditional antibiotics. This suggests that these compounds could be effective in combating infections, particularly those resistant to current therapies.
Beyond antimicrobial applications, 2,5-PDA and its analogs are being investigated for their anti-inflammatory and anticancer activities. Emerging research indicates that 2,5-PDA may possess anticancer properties by modulating cellular pathways involved in tumor growth. A significant finding is its role in blocking the D-dopachrome tautomerase (D-DT) induced activation of the CD74 receptor, a pathway implicated in cancer progression. nih.gov By inhibiting the MIF/CD74 and D-DT/CD74 signaling axes, 2,5-PDA may help prevent tumor growth. The pyridine (B92270) analog, 2,5-pyridinedicarboxylic acid (2,5-PDCA), has been identified as a highly selective inhibitor of D-DT, showing 79-fold selectivity over the macrophage migration inhibitory factor (MIF). nih.gov This high selectivity makes it a valuable tool for studying the specific roles of D-DT in disease. nih.gov
Furthermore, metal complexes of 2,5-PDCA are being explored for their antiproliferative properties. In a different therapeutic area, derivatives such as pyrrolidine-2,5-diones are being developed as anticonvulsant agents. nih.gov Additionally, 2,5-disubstituted pyrrolidine carboxylates have been identified as potent and orally active agonists for the sphingosine-1-phosphate (S1P) receptor, which could have applications in immune modulation and other therapeutic areas. nih.gov The diverse biological activities of these compounds underscore the vast potential of the this compound scaffold in drug discovery. nih.gov
Advancements in Asymmetric Catalysis and Organocatalysis
The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively, has seen significant contributions from pyrrolidine-based structures. nih.govnih.gov Given that this compound is a derivative of the amino acid proline, it and its analogs are key players in the development of new and efficient catalytic systems. nih.gov
The foundational work in this area was the discovery that proline can catalyze asymmetric intramolecular aldol (B89426) reactions. nih.govnih.gov This has since expanded to include a wide range of transformations, including intermolecular aldol reactions and Diels-Alder cycloadditions, catalyzed by proline and its derivatives. nih.govnih.gov The development of diarylprolinol silyl (B83357) ethers marked another significant breakthrough in the asymmetric functionalization of aldehydes. nih.gov
Researchers are continuously designing and synthesizing new organocatalysts based on the pyrrolidine framework to improve efficiency, selectivity, and applicability in various reactions. For instance, prolinamides have been developed for use in enantioselective organocatalytic Biginelli reactions and Michael additions. nih.gov The design of these catalysts often involves modifying the pyrrolidine ring to include features like hydrogen-bond donors to enhance their catalytic performance. nih.gov The use of bifunctional catalysts, which possess both an acidic and a basic site, is a growing trend. For example, pyridine 2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water, an environmentally friendly solvent. organic-chemistry.org
The exploration of unnatural tripeptides and hybrid dipeptide-2-pyrrolidone structures as organocatalysts for asymmetric aldol reactions is also an active area of research. nih.gov These more complex structures aim to achieve high enantioselectivity through specific conformational arrangements. nih.gov The continuous innovation in the design of pyrrolidine-based organocatalysts is a testament to their versatility and importance in modern organic synthesis. nih.gov
Sustainable Synthesis and Green Chemical Process Optimization
A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. The synthesis of this compound and its derivatives is increasingly being approached with green chemistry principles in mind. This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient processes.
One promising approach is the use of biomass-derived feedstocks. For instance, there is considerable research into the sustainable production of 2,5-furandicarboxylic acid (FDCA), a furan (B31954) analog of 2,5-pyridinedicarboxylic acid, from biomass. nih.govnih.gov Methods are being developed for the high-yield synthesis of FDCA from 5-hydroxymethylfurfural (B1680220) (HMF) under mild conditions, using environmentally benign reagents. nih.gov One-pot syntheses are also being explored to reduce waste and improve efficiency. nih.gov The insights gained from the sustainable synthesis of FDCA can be applied to the production of its pyrrolidine and pyridine counterparts.
The synthesis of pyrrolidone derivatives from levulinic acid, another biomass-derived platform chemical, over reusable catalysts like Pd/C is another example of a green synthetic route. researchgate.net Furthermore, the use of biocatalysts, such as enzymes, and biosynthesized nanoparticles is gaining traction for the synthesis of dicarboxylic acids and their derivatives. researchgate.net Enzymatic polymerizations, for example, are clean processes that offer advantages like energy and material savings and the use of non-toxic, renewable catalysts.
The development of efficient and sustainable catalyst systems for key chemical transformations is also crucial. For example, a halide-free cooperative catalyst system based on an iron(III) benzoate (B1203000) complex has been reported for the ring-opening of epoxides by carboxylic acids, a transformation relevant to materials science. rsc.org These advancements in green chemistry are paving the way for more environmentally responsible production of this compound and its valuable derivatives.
Exploration of Novel Material Applications and Functionalization
The unique structural features of this compound and its analogs make them attractive building blocks for the creation of novel materials with diverse applications. Research in this area is focused on synthesizing polymers, coordination polymers, and functionalized nanomaterials.
The dicarboxylic acid functionality of these compounds allows them to be used in the synthesis of biodegradable polymers. For example, copolymers derived from 2,5-pyridinedicarboxylic acid (2,5-PDCA) derivatives exhibit properties that make them suitable as replacements for conventional plastics in applications like packaging. Polyamides based on the bio-based monomer 2,5-furandicarboxylic acid (FDCA) have also been synthesized and show promise as engineering thermoplastics. rsc.org The thermal stability and mechanical properties of these bio-based polymers are key areas of investigation. rsc.orgrsc.org
Coordination polymers are another exciting application. 2,5-PDCA can be used to construct three-dimensional coordination polymers with lanthanide ions, which have potential applications in luminescent devices and as catalysts. sigmaaldrich.com A 2D Cu(II) coordination polymer derived from 2,5-pyridinedicarboxylic acid has been synthesized and used as a precursor to selectively form Cu and CuO nanostructures. rsc.org These nanostructures have potential applications in energy and environmental fields, such as photocatalysis. rsc.org
The ability to functionalize surfaces with these dicarboxylic acids is also being explored. For example, 2-pyranone-4,6-dicarboxylic acid (PDC), a related compound, has been used in the synthesis of microspheres for potential applications in agriculture and biomedicine. researchgate.net The strong affinity of PDC for metal ions also suggests potential for environmental applications. researchgate.net These examples highlight the broad scope for creating advanced materials from this compound and its structural relatives.
Deeper Elucidation of Biological Roles and Interconnected Metabolic Pathways
Understanding the precise biological roles and metabolic fate of this compound is a growing area of research. While much is known about general dicarboxylic acid metabolism, the specific pathways involving this compound are still being unraveled.
A key discovery is the identification of 2,5-pyridinedicarboxylic acid as a highly selective inhibitor of D-dopachrome tautomerase (D-DT). nih.gov This enzyme is part of the MIF/CD74 and D-DT/CD74 signaling axes, which play a role in various physiological and pathological processes. nih.gov The high selectivity of this compound makes it an invaluable tool for dissecting the specific functions of D-DT in these pathways. nih.gov
The metabolism of dicarboxylic acids, in general, involves ω-oxidation followed by peroxisomal β-oxidation. nih.gov This represents an alternative pathway to the more common mitochondrial β-oxidation of fatty acids and could be important in limiting the toxic effects of fatty acid accumulation. nih.gov While this provides a general framework, the specific enzymes and intermediates involved in the metabolism of this compound need further investigation.
Interestingly, 2,5-dihydro-1H-pyrrole-2-carboxylic acid, a related compound also known as 3,4-dehydroproline, has been identified in human blood. hmdb.ca It is considered an exogenous compound, meaning it is not naturally produced by the body and is only present through exposure. hmdb.ca This raises questions about its sources and its potential effects on human health.
Q & A
Basic: What are the common synthetic routes for preparing 2,5-pyrrolidinedicarboxylic acid, and how do reaction conditions influence product purity?
Answer: The compound is synthesized via hydrolysis of pyrone derivatives in aqueous conditions. Using excess base (e.g., NH4OH) in D2O under reflux yields ammonium pyrrole-2,5-dicarboxylate, with purity dependent on reaction time and temperature. Prolonged heating may cause partial decarboxylation, reducing yields. Optimization involves maintaining pH 8–10 and temperatures below 80°C to minimize side reactions . Alternative methods include catalytic hydrogenation, requiring precise control of catalyst loading (e.g., Pd/C) and hydrogen pressure .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Structural Confirmation: 1H/13C NMR identifies carboxylate positions and ring puckering. For example, 1H NMR in D2O shows characteristic doublets for α-protons near δ 3.2–3.5 ppm .
- Purity Assessment: HPLC with UV detection (λ = 210 nm) achieves >98% purity, as per industry standards .
- Crystallography: Single-crystal X-ray diffraction resolves stereochemistry in derivatives like N-Boc-protected analogs .
Advanced: How can this compound derivatives be utilized in the design of metal-organic frameworks (MOFs)?
Answer: The dicarboxylate groups act as bridging ligands, coordinating with transition metals (e.g., Pd, Cu) to form porous MOFs. Studies on analogous bipyridine-dicarboxylate systems demonstrate enhanced catalytic activity in cross-coupling reactions when paired with palladium complexes . Computational modeling (DFT) predicts ligand-metal binding energies, guiding MOF design for applications like CO2 capture .
Advanced: What experimental strategies mitigate decarboxylation during synthesis of 2,5-pyrrolidinedicarboxylate salts?
Answer:
- Controlled pH: Maintain pH 8–10 with NH4OH to stabilize carboxylate ions.
- Low-Temperature Reflux: Operate at 60–80°C to reduce thermal degradation.
- Deuterated Solvents: Use D2O for real-time reaction monitoring via NMR .
- Post-Synthesis Treatment: Ion-exchange resins (e.g., Dowex 50WX8) recover free acid without thermal stress .
Methodological: How should researchers address discrepancies in reported solubility data across solvents?
Answer: Standardize solubility studies at 25°C/1 atm using gravimetric or UV-Vis methods. For example, DMSO solubility (1 mg/mL) and aqueous solubility (2 mg/mL) require ultrasonic assistance and warming to 80°C . Discrepancies may arise from polymorphic forms; XRD and TGA confirm crystalline phase consistency .
Data Contradiction: Why do studies report varying yields for derivatives under similar conditions?
Answer: Yield differences stem from stoichiometric variations (e.g., base equivalents) or workup inefficiencies. For instance, incomplete ion-exchange resin treatment leaves ammonium salts, reducing isolated acid yields. Comparative kinetic studies using in situ IR spectroscopy identify rate-limiting steps (e.g., carboxylate protonation) .
Safety & Handling: What precautions are critical for laboratory handling?
Answer:
- PPE: Nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Storage: Airtight containers at RT, segregated from oxidizers.
- Waste Disposal: Neutralize spills with NaHCO3 before ethanol rinsing; comply with local regulations .
Application-Focused: How are N-protected derivatives applied in peptide mimetics or PROTACs?
Answer: Boc- and Fmoc-protected derivatives serve as rigid proline analogs in peptide backbones, enhancing conformational stability. In PROTACs, the dicarboxylate moiety facilitates linker design for E3 ligase recruitment. Solid-phase synthesis protocols recommend HBTU/HOBt activation for amide bond formation without epimerization .
Comparative Study: How does this compound compare to furan-based analogs in polymer applications?
Answer: The saturated pyrrolidine ring offers greater rotational flexibility than planar furan derivatives, enabling tunable polymer crystallinity. However, furan-based analogs (e.g., 2,5-furandicarboxylic acid) exhibit higher thermal stability (>300°C vs. 250°C), making them preferable for high-temperature applications. DSC/TGA profiles guide selection for biodegradable polyamides .
Computational Modeling: Which methods best predict acid dissociation constants (pKa)?
Answer: DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation (SMD for water) reproduce experimental pKa values. Multi-conformational analysis accounts for ring puckering effects on protonation energies. Validation against potentiometric titration data (pH 2–12) refines computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
